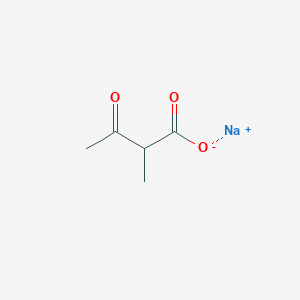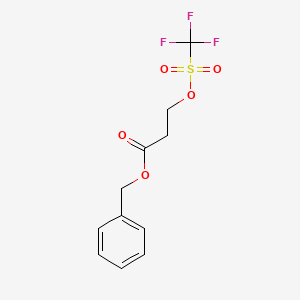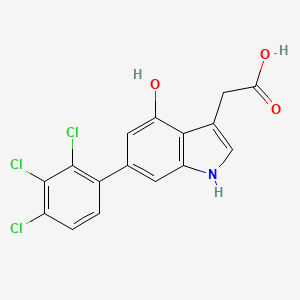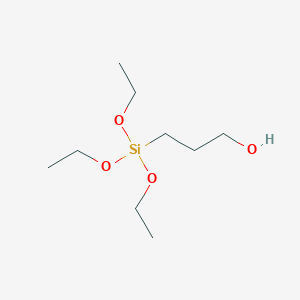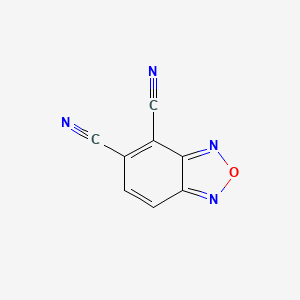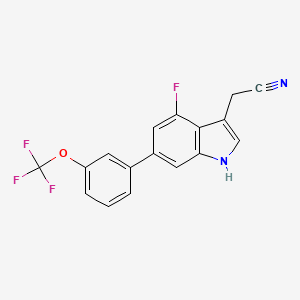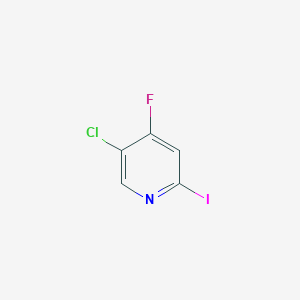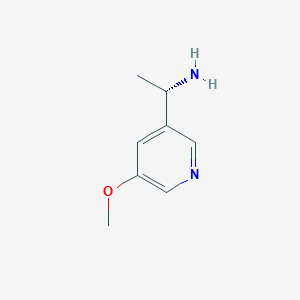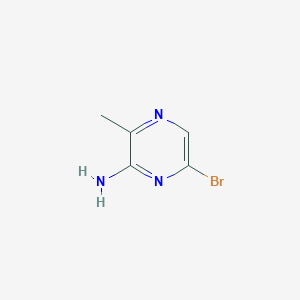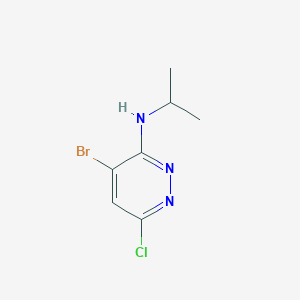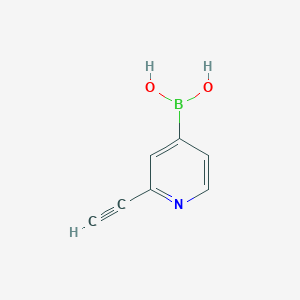
(2-ethynylpyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-ethynylpyridin-4-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethynylpyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a 2-halopyridine with a metalation reagent (such as lithium or magnesium), followed by reaction with a boronic acid ester.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses directed ortho-metallation to introduce a metal at the ortho position, which is then reacted with a boronic acid ester.
Palladium-Catalyzed Cross-Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2-ethynylpyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions involving the ethynyl group.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Boronic Esters: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-ethynylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-ethynylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-pyridinyl)boronic acid: Lacks the ethynyl group, making it less versatile in certain synthetic applications.
(4-ethynylphenyl)boronic acid: Contains a phenyl ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
(2-ethynylpyridin-4-yl)boronic acid is unique due to the presence of both an ethynyl group and a boronic acid group on a pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research .
Propriétés
Formule moléculaire |
C7H6BNO2 |
|---|---|
Poids moléculaire |
146.94 g/mol |
Nom IUPAC |
(2-ethynylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-2-7-5-6(8(10)11)3-4-9-7/h1,3-5,10-11H |
Clé InChI |
UACDOODTHYUQQH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)C#C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


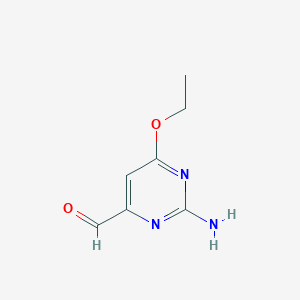
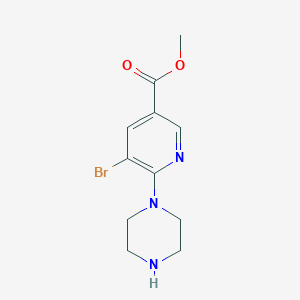
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
